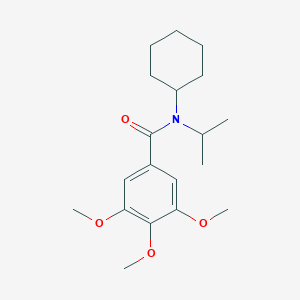
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is a complex organic compound with the molecular formula C16H23NO4 This compound features a benzamide core substituted with cyclohexyl, trimethoxy, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under a nitrogen atmosphere. The reaction is carried out in chloroform (CHCl3) at reflux temperature for about 3 hours. After the reaction, the mixture is cooled, diluted with chloroform, and washed with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO3) to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, its benzamide core can interact with various enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the cyclohexyl and isopropyl groups.
N-cyclohexyl-3,4,5-trimethoxybenzamide: Similar structure but without the isopropyl group.
3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of cyclohexyl and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
33522-74-6 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclohexyl-3,4,5-trimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H29NO4/c1-13(2)20(15-9-7-6-8-10-15)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h11-13,15H,6-10H2,1-5H3 |
InChI Key |
DMHHIHKESDSTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















